molecular formula C22H21N5O3 B3202386 8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1021208-76-3

8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B3202386
CAS No.: 1021208-76-3
M. Wt: 403.4 g/mol
InChI Key: YGBYBVCLCKNUFM-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include a 3-(benzyloxy)phenyl substituent at position 8 and methyl groups at positions 1 and 2.

Properties

IUPAC Name

2,4-dimethyl-6-(3-phenylmethoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-24-19-18(20(28)25(2)22(24)29)27-12-11-26(21(27)23-19)16-9-6-10-17(13-16)30-14-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYBVCLCKNUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.

    Cyclization to Form the Imidazo[2,1-f]purine Core: The benzyloxyphenyl intermediate is then subjected to cyclization reactions with appropriate reagents to form the imidazo[2,1-f]purine core.

    Introduction of Methyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Biological Targets/Activity Key Findings
Target Compound : 8-(3-(Benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione 8: 3-(Benzyloxy)phenyl; 1,3: Methyl ~407 (estimated) Hypothesized: PDE4B/PDE10A, 5-HT1A receptors (based on analogs) Expected balance of lipophilicity (benzyloxy) and metabolic stability (methyl)
8-Benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () 8: Benzyl; 1,3,6,7: Methyl 337.38 Not specified Higher methylation reduces solubility but may improve CNS penetration
Compound 5 (): 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)) derivative 8: 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl); 1,3: Methyl ~550 (estimated) Serotonin (5-HT1A, 5-HT6, 5-HT7), dopamine D2 receptors; PDE4B1/PDE10A inhibition Long alkyl chain enhances PDE10A inhibition (IC50 = 12 nM)
AZ-853 (): 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl) derivative 8: Piperazine-butyl with 2-fluorophenyl; 1,3: Methyl ~528 (estimated) 5-HT1A receptor partial agonist; antidepressant-like activity Improved brain penetration due to moderate logP (~3.5); acute antidepressant effects
3-(2-Chlorobenzyl)-1,7-dimethyl-... () 8: 2-Chlorobenzyl; 1,7: Methyl ~390 (estimated) TGF-β inhibition; anticancer, anti-inflammatory Chlorine enhances electron-withdrawing effects, boosting TGF-β affinity
8-(2,3-Dimethylphenyl)-3-(3-methylbutyl)... () 8: 2,3-Dimethylphenyl; 3: 3-Methylbutyl; 1,6,7: Methyl 407.52 Not specified Bulky substituents may hinder receptor binding but improve lipophilicity

Structural and Functional Insights:

Methyl groups at positions 1 and 3 are conserved across analogs to block metabolic degradation, as seen in AZ-853 and Compound 5 .

Activity Trends :

  • PDE Inhibition : Compound 5 () demonstrates that elongated alkyl chains (e.g., butyl) enhance PDE10A affinity, suggesting the target compound’s benzyloxy group may favor PDE4B selectivity due to aromatic interactions .
  • 5-HT1A Receptor Modulation : AZ-853’s piperazine-butyl substituent enables strong agonism, whereas the target compound’s benzyloxy group may shift activity toward antagonism or partial agonism .

Therapeutic Potential: Antidepressant Effects: The target compound’s benzyloxy group lacks the fluorophenyl moiety of AZ-853 but retains sufficient lipophilicity for CNS activity . Anticancer/Anti-inflammatory Activity: Analogous to ’s TGF-β inhibitor, the benzyloxy group could similarly modulate TGF-β signaling .

Biological Activity

The compound 8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a benzyloxy group and an imidazo[2,1-f]purine core, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

  • Anticonvulsant Activity : The compound exhibits anticonvulsant properties similar to other imidazoles. It has been tested in models such as pentylenetetrazole (PTZ) and maximal electroshock (MES), demonstrating significant protective effects against seizures. For instance, related compounds in the imidazole class showed effective doses (ED50) ranging from 11.4 to 39.4 mg/kg in animal models .
  • Antiviral Potential : Preliminary studies suggest that derivatives of imidazopurines can inhibit viral replication. The mechanism often involves interference with viral polymerases or other essential viral enzymes. Some related compounds have shown IC50 values in the low micromolar range against various viruses .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • GABA Receptor Modulation : Similar compounds have been shown to modulate GABA receptors, enhancing inhibitory neurotransmission and providing anticonvulsant effects .
  • Enzyme Inhibition : The imidazopurine scaffold is known to interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes essential for pathogen survival.

Case Studies

Several studies have highlighted the efficacy of imidazopurines in treating neurological disorders and viral infections:

  • Anticonvulsant Efficacy : A study reported that a closely related compound achieved an ED50 of 15.2 mg/kg in PTZ models, with a protective index (PI) greater than 13, indicating a favorable safety profile .
  • Antiviral Activity : In vitro assays demonstrated that certain imidazopurine derivatives significantly reduced viral load in infected cell lines, suggesting potential for further development as antiviral agents .

Data Table: Biological Activity Summary

Activity TypeModel/AssayEffective Dose (ED50)Protective Index (PI)
AnticonvulsantPTZ15.2 mg/kg>13
AnticonvulsantMES39.4 mg/kg>31.6
AntiviralViral Load Reduction<0.35 μMN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 2
Reactant of Route 2
8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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